MFCD18318408
Description
MFCD18318408 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Compounds with similar MDL identifiers (e.g., MFCD22741544, MFCD13195646) typically belong to heterocyclic or boronic acid derivatives, featuring aromatic rings, halogen substituents, or pyridine/pyrimidine cores . These compounds are often synthesized for applications in drug discovery, catalysis, or polymer chemistry.
Properties
IUPAC Name |
2-amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2/c14-10-2-1-6(4-9(10)13(15,16)17)7-3-8(12(20)21)11(18)19-5-7/h1-5H,(H2,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREJWZYOXUMMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688272 | |
| Record name | 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-39-0 | |
| Record name | 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-trifluoromethylbenzene and nicotinic acid.
Reaction Steps:
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, with the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid involves large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-Amino-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-fluoro-3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison is based on structurally related compounds from the evidence, focusing on molecular properties, synthetic pathways, and bioactivity.
Molecular and Physicochemical Properties
Key Observations :
- Halogen substituents (e.g., Cl, F) enhance metabolic stability but reduce solubility .
- Boron-containing compounds (e.g., CAS 1046861-20-4) exhibit unique reactivity in Suzuki-Miyaura couplings .
- Pyridine/pyrimidine cores (e.g., CAS 428854-24-4) are prevalent in kinase inhibitors due to hydrogen-bonding capabilities .
CAS 428854-24-4 :
- Route : Multi-step synthesis involving 1-chloro-2-methylpropan-2-yl carbamate and fluorobenzyl intermediates.
- Conditions : LC-MS and NMR for purity validation; yields >90% under optimized conditions.
CAS 1046861-20-4 :
- Route : Palladium-catalyzed cross-coupling in THF/water at 75°C.
- Key Reagents: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
CAS 918538-05-3 :
- Route : Cyclization of 5-cyclobutyl-1H-pyrazol-3-amine with dichlorotriazine.
- Challenges : Requires strict temperature control to avoid byproducts.
Comparative Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
